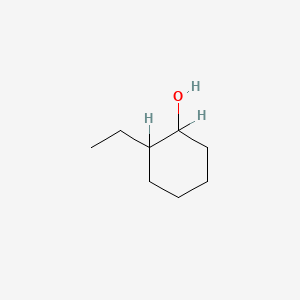

2-Ethylcyclohexanol

Description

Contextualizing 2-Ethylcyclohexanol within Cyclohexanol (B46403) Chemistry

This compound is a saturated cyclic alcohol, a derivative of cyclohexanol featuring an ethyl group at the second carbon position. nih.govresearchgate.net Its chemistry is best understood by comparison to its parent compound, cyclohexanol, and other alkyl-substituted cyclohexanols like 2-methylcyclohexanol (B165396). The introduction of the ethyl substituent significantly influences the molecule's physical and chemical properties.

Compared to cyclohexanol, this compound exhibits increased hydrophobicity due to the larger nonpolar alkyl group. solubilityofthings.com This affects its solubility, making it less soluble in water but more compatible with organic solvents. solubilityofthings.com The presence of the ethyl group also introduces steric considerations that affect its reactivity. For instance, in oxidation reactions to form the corresponding ketone (2-ethylcyclohexanone), the rate and conditions may differ from those required for cyclohexanol's oxidation to cyclohexanone (B45756). solubilityofthings.com

The chemistry of this compound is also defined by its stereoisomerism, existing as cis and trans isomers. This is a fundamental concept in cyclohexanol chemistry. The spatial orientation of the hydroxyl and ethyl groups (axial vs. equatorial) in the chair conformation influences the stability and reactivity of each isomer. pharmacy180.com For example, in trans-2-methylcyclohexanol (B1360119), the most stable chair form has both substituent groups in the equatorial position, while the cis-isomer must have one axial and one equatorial group. pharmacy180.com Similar conformational analysis applies to this compound, where the relative stability of the isomers dictates the product distribution in stereoselective syntheses. inflibnet.ac.in Reactions such as dehydration are classic examples where the stereochemistry of the starting alcohol influences the resulting alkene products, a topic extensively studied for related compounds like 2-methylcyclohexanol. smolecule.com

Table 1: Physicochemical Properties of this compound

Data sourced from multiple references. nih.gov

Significance of this compound in Advanced Organic Synthesis and Materials Science Research

In advanced organic synthesis, substituted cyclohexanols are valuable intermediates for creating more complex molecules. ontosight.aiontosight.ai this compound serves as a key starting material for the synthesis of 2-ethylcyclohexanone (B1346015), an important building block in its own right. solubilityofthings.com The oxidation of this compound to the ketone is a common transformation studied in organic chemistry. solubilityofthings.com

A significant area of current research is the valorization of biomass. Lignocellulosic biomass can be converted into bio-oil, a complex mixture of oxygenated organic compounds. researchgate.netmdpi.com Recent studies have shown that this compound is a major product from the catalytic hydrodeoxygenation and upgrading of certain bio-oil components, such as those derived from lignin. researchgate.netresearchgate.net This positions this compound as a value-added chemical obtainable from renewable feedstocks, a key goal in sustainable chemistry.

In materials science, the development of new polymers with tailored properties is a major research driver. researchgate.net Polymerization is the process of joining smaller molecules, or monomers, into long chains. sigmaaldrich.comuptti.ac.in Cyclohexanol derivatives, more broadly, are investigated as precursors to monomers for specialty polymers. For instance, they can be used to synthesize plasticizers, which are additives that increase the flexibility of materials like PVC. smolecule.comdatavagyanik.comgoogle.com While specific research detailing the polymerization of this compound itself is not widely documented, its bifunctional nature (a hydroxyl group and a modifiable ring) makes it a potential candidate for creating polyesters or other polymers. Its structure could impart specific thermal or mechanical properties to the resulting material.

Overview of Current Research Trends and Future Directions for this compound Studies

Current research involving this compound is largely focused on efficient and selective synthesis methods. A major trend is the development of advanced catalytic systems. Studies have explored the catalytic hydrogenation of various substrates to produce substituted cyclohexanols. For example, research into the catalytic transformation of 1-benzofuran in the presence of a Nickel-Aluminum catalyst has shown that this compound can be produced as a primary product. researchgate.net Similarly, research on modified zeolite catalysts for the oxidative dehydrogenation of cyclohexanols highlights the importance of catalyst design in controlling reaction outcomes. researchgate.net

The stereoselective synthesis of specific isomers of substituted cyclohexanols is another critical research area. inflibnet.ac.ingoogle.com Developing methods that yield a high proportion of either the cis or trans isomer is crucial for applications where specific stereochemistry is required, such as in the synthesis of pharmaceuticals or fine chemicals. mdpi.com

Looking ahead, future research will likely intensify in the area of green and sustainable chemistry. This includes optimizing the conversion of biomass and bio-oils into this compound and other useful platform chemicals. researchgate.netieabioenergy.com The development of more robust, cheaper, and more selective catalysts will be paramount. Furthermore, the exploration of novel reaction pathways, such as bioelectrocatalysis, could offer new, environmentally benign routes to high-value chemicals like this compound. ieabioenergy.com

In materials science, a future direction is the systematic investigation of this compound as a monomer or a precursor for functional materials. researchgate.net Research could explore how its incorporation into polymer chains influences properties like degradability, thermal stability, and chemical resistance, potentially leading to new biodegradable plastics or specialty polymers. rsc.org

Table 2: List of Chemical Compounds Mentioned

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYUBZHJDXXXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958650 | |

| Record name | 2-Ethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-20-1 | |

| Record name | 2-Ethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3760-20-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Ethylcyclohexanol

Stereoselective Synthesis of 2-Ethylcyclohexanol Isomers (cis and trans)

The selective formation of either the cis or trans isomer of this compound is a key objective in its synthesis. This is driven by the distinct properties and potential applications of each stereoisomer. Researchers have developed and optimized various synthetic strategies to achieve high diastereoselectivity.

Enzyme-Catalyzed Reductions of 2-Ethylcyclohexanones

Enzymes, particularly alcohol dehydrogenases, have emerged as powerful tools for the stereoselective reduction of ketones. harvard.edu Their inherent chirality allows for the production of specific stereoisomers with high purity.

Horse Liver Alcohol Dehydrogenase (HLADH) is a well-documented enzyme used for the asymmetric reduction of a wide range of carbonyl compounds, including 2-substituted cyclohexanones like 2-ethylcyclohexanone (B1346015). harvard.educdnsciencepub.com HLADH-catalyzed reductions are known for their potential to yield optically active alcohols. cdnsciencepub.comcdnsciencepub.com The enzyme facilitates the transfer of a hydride from a cofactor, typically NADH, to the carbonyl group of the ketone. harvard.edu

In the HLADH-mediated reduction of 2-alkylcyclohexanones, the formation of trans-alcohols is heavily predominant. cdnsciencepub.comresearchgate.net The cis-isomers are generally produced as minor products, often in amounts less than 4%. cdnsciencepub.comresearchgate.net The stereochemical outcome is governed by the specific interactions between the substrate and the enzyme's active site. cdnsciencepub.com The active site's topography favors an approach of the ketone that leads to the formation of the trans product. cdnsciencepub.com

Several factors can influence the ratio of cis to trans isomers, including:

Buffer System: The choice of buffer can impact the stereoselectivity. For instance, using Tris-HCl buffer is recommended over phosphate (B84403) buffer to suppress the formation of the cis-alcohol. cdnsciencepub.comresearchgate.net

pH: Operating at a lower pH, ideally no higher than 7, favors the exclusive formation of the trans-alcohol. cdnsciencepub.comresearchgate.net

Enzyme to Substrate Ratio ([E]/[S]): A lower [E]/[S] ratio is crucial for minimizing the formation of the cis product. cdnsciencepub.com

Reaction Time: Shorter reaction times also help to suppress the formation of the minor cis-isomer. cdnsciencepub.comresearchgate.net

To achieve the highest possible stereospecificity towards the trans-2-ethylcyclohexanol, reaction conditions must be carefully optimized. Based on systematic studies, the following conditions are recommended for suppressing the formation of the cis-isomer:

| Parameter | Recommended Condition | Rationale |

| Buffer | Tris-HCl | Minimizes cis-isomer formation compared to phosphate buffer. cdnsciencepub.comresearchgate.net |

| pH | ≤ 7 | Lower pH favors the desired trans product. cdnsciencepub.comresearchgate.net |

| [E]/[S] Ratio | Minimized | A lower enzyme concentration relative to the substrate reduces the formation of the cis-isomer. cdnsciencepub.com |

| Reaction Time | Minimized | Shorter reaction durations prevent the accumulation of the undesired cis-product. cdnsciencepub.comresearchgate.net |

By adhering to these optimized conditions, the HLADH-catalyzed reduction of 2-ethylcyclohexanone can be a highly effective method for producing optically active trans-2-ethylcyclohexanol with excellent purity. cdnsciencepub.com

Stereochemical Control and Factors Influencing cis/trans Ratios

Catalytic Hydrogenation Routes to this compound

Catalytic hydrogenation is a widely used industrial method for the reduction of ketones to alcohols. This process involves the use of a metal catalyst and hydrogen gas to facilitate the addition of hydrogen across the carbonyl double bond.

The catalytic hydrogenation of 2-ethylcyclohexanone to produce this compound can be carried out using various metal catalysts, with platinum and palladium being common choices. purdue.edu The reaction is typically performed under elevated pressure and temperature. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.

For example, the hydrogenation of 2-ethylcyclohexanone in acetic acid using a platinum catalyst has been reported to yield one of the this compound isomers. purdue.edu Similarly, palladium on carbon (Pd/C) is another effective catalyst for the hydrogenation of substituted cyclohexanones. The stereoselectivity of these reactions is influenced by factors such as the catalyst type, solvent, and the structure of the ketone substrate. conicet.gov.ar In some cases, catalytic hydrogenation can lead to the preferential formation of the thermodynamically more stable trans-isomer. However, the cis/trans ratio can be highly dependent on the specific catalytic system employed. conicet.gov.ar

| Catalyst | Substrate | Product(s) | Key Findings |

| Platinum | 2-Ethylcyclohexanone | This compound | Yields one of the isomers when performed in acetic acid. purdue.edu |

| Palladium on Carbon (Pd/C) | 2-Methylcyclohexanone (B44802) | trans-2-Methylcyclohexanol (B1360119) | A common method for synthesizing the trans isomer. |

| MgO | 2-Methylcyclohexanone | Predominantly trans-2-methylcyclohexanol (>96%) | Demonstrates high diastereoselectivity in transfer hydrogenation. mdpi.com |

| Al₂O₃ | 2-Methylcyclohexanone | Nearly equimolar mixture of cis and trans isomers | Shows low diastereoselectivity in transfer hydrogenation. mdpi.com |

The data for 2-methylcyclohexanone is included to illustrate the impact of different catalysts on the stereoselectivity of the reduction of a closely related substituted cyclohexanone (B45756), providing insights that can be relevant to the hydrogenation of 2-ethylcyclohexanone.

Industrial Scalability and Purification Considerations

The industrial production of this compound often involves the catalytic hydrogenation of 2-ethylcyclohexanone. This method is favored in industrial settings due to its potential for scalability. The process typically utilizes metal catalysts like platinum or palladium and is conducted under elevated pressure and temperature to facilitate the hydrogenation of the ketone to an alcohol.

Purification is a critical step in obtaining high-purity this compound. Distillation is a commonly employed technique to separate the product from the reaction mixture. Further purification may involve washing steps with water, sodium hydroxide, and sodium chloride solutions to remove any unreacted starting materials, byproducts, and residual catalysts. The organic layer is then dried, often with anhydrous calcium chloride, before the final product is isolated.

Steric Effects and Reduced Conversion Rates with Ni-based Catalysts in Transfer Hydrogenation

In transfer hydrogenation reactions for the synthesis of this compound from 2-ethylcyclohexanone, the choice of catalyst significantly impacts the reaction's efficiency. Nickel-based catalysts, while active in many hydrogenation processes, can exhibit reduced conversion rates when used for 2-ethylcyclohexanone. researchgate.net This is attributed to steric hindrance caused by the ethyl group at the 2-position of the cyclohexanone ring. mdpi.com The bulky ethyl group can restrict the adsorption of the ketone onto the active sites of the catalyst, thereby slowing down the hydrogenation kinetics. This steric effect is a crucial consideration in catalyst selection and process optimization for this specific transformation.

Multi-Step Synthesis Approaches (e.g., involving organolithium reagents and rhodium catalysts)

More complex, multi-step synthetic routes to this compound can offer greater control over the product's stereochemistry. One such approach involves the use of organometallic reagents. libretexts.orgmangaldaicollege.org For instance, a synthesis could begin with the reaction of a suitable precursor with an organolithium reagent, such as n-butyllithium, in a solvent like tetrahydrofuran (B95107) (THF). Subsequent steps might involve the use of transition metal catalysts, like those based on rhodium, to achieve specific transformations and introduce the desired functionality. mangaldaicollege.org These multi-step methods, while potentially more intricate, provide pathways to specific isomers of this compound that may not be accessible through direct reduction methods. researchgate.net

Non-Stereoselective Synthesis of this compound

Reduction of 2-Ethylcyclohexanone using Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

A common and straightforward method for the non-stereoselective synthesis of this compound is the reduction of 2-ethylcyclohexanone using powerful reducing agents. Both lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. masterorganicchemistry.comslideplayer.com

Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent capable of reducing a wide range of carbonyl compounds, including ketones, to their corresponding alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent.

Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, sodium borohydride is a more selective and safer reagent for the reduction of aldehydes and ketones. masterorganicchemistry.comcdnsciencepub.com The reduction of 2-ethylcyclohexanone with NaBH₄ is often performed in a protic solvent like methanol (B129727) or ethanol. slideplayer.comscribd.com The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. slideplayer.com

These reduction methods are generally non-stereoselective, meaning they produce a mixture of the cis and trans isomers of this compound. mnstate.edumnstate.edu The ratio of the isomers can be influenced by factors such as the specific reducing agent used and the reaction conditions.

Other Synthetic Pathways and Yield Optimization Strategies

Beyond the direct reduction of 2-ethylcyclohexanone, other synthetic pathways to this compound exist. For instance, it can be prepared through the hydrogenation of o-cresol, which first yields 2-methylcyclohexanol (B165396), a related compound. google.com

Optimizing the yield of this compound is a key focus in its synthesis. Strategies for yield optimization include:

Reaction Condition Control: Precise control over temperature, pressure, and reaction time can significantly impact the yield and minimize the formation of byproducts. arborpharmchem.com

Catalyst Selection: The choice of catalyst is crucial, not only for the reaction rate but also for selectivity towards the desired product. arborpharmchem.com

Solvent Choice: The solvent can influence the reactivity of the reagents and the solubility of intermediates, thereby affecting the reaction outcome. cdnsciencepub.com

Table of Reducing Agents for 2-Ethylcyclohexanone

| Reducing Agent | Abbreviation | Typical Solvent | Key Characteristics |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Very strong, non-selective reducing agent. masterorganicchemistry.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Ethylcyclohexanone |

| Lithium Aluminum Hydride |

| Sodium Borohydride |

| n-Butyllithium |

| Tetrahydrofuran |

| o-Cresol |

| 2-Methylcyclohexanol |

| Sodium Hydroxide |

| Sodium Chloride |

| Calcium Chloride |

| Platinum |

| Palladium |

| Nickel |

Reactivity and Mechanistic Studies of 2 Ethylcyclohexanol

Oxidation Reactions of 2-Ethylcyclohexanol to 2-Ethylcyclohexanone (B1346015)

The conversion of this compound, a secondary alcohol, to 2-ethylcyclohexanone is a standard oxidation reaction in organic synthesis. leah4sci.com This transformation involves the removal of a hydrogen atom from the hydroxyl group and another from the carbon atom to which it is attached. numberanalytics.com

Employing Oxidizing Agents (e.g., Sodium Dichromate, Potassium Permanganate, Jones Reagent)

Various oxidizing agents can accomplish the oxidation of this compound.

Sodium Dichromate (Na₂Cr₂O₇): In an acidic medium, typically with sulfuric acid, sodium dichromate forms chromic acid (H₂CrO₄), a powerful oxidizing agent. chemistrysteps.comlibretexts.org This reagent readily oxidizes secondary alcohols to ketones. chemistrysteps.com A typical procedure involves adding a solution of sodium dichromate and sulfuric acid to the alcohol. libretexts.orgorgsyn.org The reaction of 4-ethylcyclohexanol (B27859) with sodium dichromate has been reported to yield 4-ethylcyclohexanone (B1329521) in 90% yield. thieme-connect.de

Potassium Permanganate (KMnO₄): This strong oxidizing agent also effectively converts secondary alcohols to ketones. chemistrysteps.commintlify.app The reaction can proceed under acidic, basic, or neutral conditions. libretexts.org Under basic conditions, the reaction is thought to involve the abstraction of the alpha hydrogen from the alkoxide ion. libretexts.org

Jones Reagent (CrO₃ in H₂SO₄/acetone): This reagent is a solution of chromium trioxide in a mixture of sulfuric acid and acetone (B3395972). libretexts.orgwikipedia.org It is a rapid and efficient method for oxidizing secondary alcohols to ketones. wikipedia.orgorganic-chemistry.org The use of acetone as a solvent helps to minimize over-oxidation. libretexts.org

The general mechanism for these chromium-based oxidations involves the formation of a chromate (B82759) ester intermediate. This is followed by the removal of the alpha-hydrogen by a base (such as water), leading to the formation of the ketone. chemistrysteps.comorganic-chemistry.org

Control of Reaction Parameters to Prevent Over-oxidation

While secondary alcohols are generally resistant to over-oxidation to carboxylic acids, controlling reaction parameters is crucial to ensure high yields and purity of the ketone product. numberanalytics.comchemistrysteps.com

Temperature Control: Oxidation reactions are often exothermic. Maintaining a specific temperature range, often through external cooling, is essential to prevent side reactions and degradation of the product. libretexts.org

Reagent Addition: The slow and controlled addition of the oxidizing agent to the alcohol solution can help manage the reaction rate and temperature. libretexts.orgthieme-connect.de

Choice of Reagent: While strong oxidizing agents are effective, milder, more selective reagents can be used to avoid unwanted side reactions, especially in complex molecules. bham.ac.uk However, for simple secondary alcohols like this compound, stronger reagents are generally suitable. chemistrysteps.com

Minimizing Water Content: In some cases, particularly with chromium-based oxidants, the presence of water can facilitate the formation of hydrates from aldehydes, which can then be further oxidized. organic-chemistry.org While less of a concern for ketones, controlling the water content can be a factor in optimizing the reaction.

Table 1: Common Oxidizing Agents for this compound

| Oxidizing Agent | Typical Conditions | Product | Key Considerations |

|---|---|---|---|

| Sodium Dichromate (Na₂Cr₂O₇) | Aqueous sulfuric acid | 2-Ethylcyclohexanone | Strong oxidant, requires careful temperature control. chemistrysteps.comlibretexts.org |

| Potassium Permanganate (KMnO₄) | Acidic, basic, or neutral solution | 2-Ethylcyclohexanone | Powerful oxidant, can be less selective under harsh conditions. chemistrysteps.comlibretexts.org |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 2-Ethylcyclohexanone | Rapid and high-yielding, but chromium (VI) is toxic. wikipedia.orgorganic-chemistry.org |

Dehydration Reactions and Alkene Formation from this compound Analogues

The dehydration of alcohols is a fundamental elimination reaction that leads to the formation of alkenes. In the case of alkylcyclohexanols, this reaction can produce a mixture of isomeric products.

Acid-Catalyzed Dehydration Mechanisms (E1 vs. E2)

The mechanism of acid-catalyzed dehydration depends on the structure of the alcohol. libretexts.org

E1 Mechanism: Secondary and tertiary alcohols, including 2-alkylcyclohexanols, typically undergo dehydration via an E1 (elimination, unimolecular) mechanism. libretexts.orglabarchives.com This process involves a two-step pathway:

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water). labarchives.comyoutube.com

Departure of the water molecule to form a carbocation intermediate. labarchives.comyoutube.com

A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon (a β-hydrogen), leading to the formation of a double bond. labarchives.com

E2 Mechanism: Primary alcohols generally dehydrate via an E2 (elimination, bimolecular) mechanism to avoid the formation of a highly unstable primary carbocation. libretexts.org This is a concerted, one-step process where a base removes a β-hydrogen at the same time the protonated hydroxyl group leaves. libretexts.org While less common for secondary alcohols, an E2 pathway can become competitive under specific conditions, such as with a sterically hindered base or for certain stereoisomers. researchgate.netosti.gov Studies on 2-methylcyclohexanol (B165396) have shown that the cis-isomer can preferentially react via an E2 pathway. researchgate.netosti.gov

Regioselectivity and Zaitsev's Rule in Alkylcyclohexanol Dehydrations

When the dehydration of an alcohol can result in more than one constitutional isomer of an alkene, the reaction is said to be regioselective. pearson.comchemistrysteps.com

Zaitsev's Rule: This empirical rule states that in an elimination reaction, the major product will be the more substituted (and therefore more stable) alkene. chemistrysteps.comlibretexts.org For the dehydration of 2-alkylcyclohexanols, this means that the elimination of a hydrogen atom from the more substituted adjacent carbon is favored. wpmucdn.comyoutube.com For example, in the dehydration of 2-methylcyclohexanol, the major product is typically 1-methylcyclohexene (a trisubstituted alkene) rather than 3-methylcyclohexene (B1581247) (a disubstituted alkene). labarchives.com

However, the product distribution can be complex and may not always strictly follow Zaitsev's rule, especially when considering kinetic versus thermodynamic control. thecatalyst.org

Isomeric Product Distributions and Analytical Techniques for Quantification (GC-MS, qNMR)

The dehydration of 2-alkylcyclohexanols often yields a mixture of isomeric alkenes. For instance, the dehydration of 2-methylcyclohexanol can produce 1-methylcyclohexene, 3-methylcyclohexene, and sometimes minor products like methylenecyclohexane. labarchives.compearson.com The exact distribution of these isomers can be influenced by factors such as the starting material's stereochemistry (cis vs. trans), reaction time, and temperature. thecatalyst.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful analytical technique for separating and identifying the components of a volatile mixture. morressier.com In the context of alkylcyclohexanol dehydration, GC is used to separate the isomeric alkene products, and MS provides fragmentation patterns that help in their identification and quantification. labarchives.comacs.orgresearchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a non-destructive analytical method that can be used to determine the concentration and purity of compounds in a sample. researchgate.netethz.ch It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. acanthusresearch.com This technique can be employed to accurately quantify the ratio of different isomeric products in the final reaction mixture without the need for chromatographic separation. researchgate.netox.ac.uk

Table 2: Potential Isomeric Products from Dehydration of this compound | Product Name | Structure | Alkene Substitution | Predicted Stability (based on Zaitsev's Rule) | | :--- | :--- | :--- | :--- | | 1-Ethylcyclohexene | Trisubstituted | Major Product | | 3-Ethylcyclohexene | Disubstituted | Minor Product | | Ethylidenecyclohexane | Disubstituted | Minor Product |

Influence of Stereoisomers on Product Distribution

The stereochemistry of substituted cyclohexanols, such as the cis and trans isomers of this compound, plays a pivotal role in determining the distribution of products in elimination reactions. While direct studies on this compound are not extensively detailed in the provided literature, the behavior of the closely related analog, 2-methylcyclohexanol, provides significant insight. The dehydration of 2-methylcyclohexanol is known to proceed via both E1 (unimolecular elimination) and E2 (bimolecular elimination) mechanisms, with the dominant pathway influencing the resulting alkene isomers. scribd.com

Under acidic conditions, the reaction often involves a carbocation intermediate (E1 mechanism), which can lead to a mixture of products as the stereochemical integrity of the starting material is lost. pearson.com The major product is typically the most stable, more substituted alkene (Zaitsev's rule), such as 1-ethylcyclohexene. pearson.com However, the E2 mechanism, which is stereospecific, requires an anti-periplanar arrangement between the leaving group (the protonated hydroxyl group) and a hydrogen atom on an adjacent carbon. This geometric constraint means that cis and trans isomers can yield different product distributions, especially under conditions that favor the E2 pathway. scribd.com For instance, studies on 2-methylcyclohexanol show that the cis-isomer can undergo E2 elimination in competition with the E1 pathway, even under conditions where the E1 mechanism is expected to dominate. acs.org This competition is significant because it can alter the ratio of alkene products formed. researchgate.net

The dehydration of trans-2-methylcyclohexanol (B1360119) can yield a complex mixture including 1-methylcyclohexene, 3-methylcyclohexene, and even ring-contracted products like ethylidenecyclopentane. This indicates that both elimination and rearrangement pathways are accessible.

Table 1: Representative Product Distribution from Dehydration of a Substituted Cyclohexanol (B46403) (trans-2-Methylcyclohexanol Analogy) Data adapted from studies on 2-methylcyclohexanol, a close structural analog.

| Product | Example Percentage (%) | Reference |

|---|---|---|

| 1-methyl-1-cyclohexene | 60.5 | |

| 3-methyl-1-cyclohexene | 21.8 (combined with 4-methyl) | |

| 4-methyl-1-cyclohexene | 21.8 (combined with 3-methyl) | |

| ethylidenecyclopentane | 7.7 |

Hydrothermal Dehydration Studies and Geological Relevance

Hydrothermal dehydration involves the elimination of water from an alcohol under high-temperature, high-pressure aqueous conditions. In this process, water itself can act as both the solvent and a catalyst, eliminating the need for strong acids typically required in laboratory settings. acs.orgresearchgate.net This type of reaction is of significant interest as it mimics organic reaction pathways that occur in natural geologic systems, such as in sedimentary basins during petroleum generation. researchgate.netacs.org

Studies on secondary alcohols, including cyclohexanols, show that under hydrothermal conditions, the E1 elimination mechanism generally dominates over the E2 pathway. acs.orgacs.org The process begins with the protonation of the alcohol's hydroxyl group, followed by the loss of a water molecule to form a carbocation, and subsequent deprotonation to yield an alkene. cambridge.org The prevalence of the E1 mechanism is partly because it is associated with a negative entropy of activation, making it more competitive at the higher temperatures found in hydrothermal systems. acs.orgacs.org

The dehydration of cyclohexanol at 250 °C and 40 bar primarily yields cyclohexene (B86901). acs.orgacs.org For substituted analogs like this compound, this process would lead to the formation of corresponding ethylcyclohexenes. Understanding the kinetics and mechanisms of these reactions is crucial for building accurate models of organic transformations within the Earth's crust, including processes relevant to the deep carbon cycle. researchgate.netacs.org

Catalytic Transformations of this compound and Related Cyclic Alcohols

The conversion between this compound and 2-ethylcyclohexanone is a reversible process involving hydrogenation (addition of H₂) and dehydrogenation (removal of H₂). This equilibrium is a fundamental reaction in the synthesis of cyclic ketones and in hydrogen storage technologies using liquid organic hydrogen carriers (LOHCs). rsc.orgmdpi.com

Dehydrogenation of a secondary alcohol like this compound to its corresponding ketone is a thermodynamically unfavorable, endothermic reaction that requires high temperatures to proceed. mdpi.comchemrxiv.org Conversely, the hydrogenation of the ketone to the alcohol is an exothermic process favored at lower temperatures. chemrxiv.org The equilibrium can be shifted by controlling reaction conditions such as temperature, pressure, and the concentration of reactants and products. For example, in the industrial production of cyclohexanone (B45756) from phenol (B47542), hydrogenation is carefully controlled to maximize ketone yield and prevent over-hydrogenation to cyclohexanol. chemrxiv.org

Metal catalysts are essential for controlling the rate and selectivity of hydrogenation and dehydrogenation reactions. The choice of metal and support material can dramatically influence the reaction outcome. osti.govresearchgate.net

For Hydrogenation: Noble metals like Platinum (Pt), Palladium (Pd), and Ruthenium (Ru), as well as non-precious metals like Nickel (Ni), are effective for hydrogenating the aromatic ring of phenols to produce cyclic alcohols or for converting ketones to alcohols. chemrxiv.orgnih.gov For instance, Ru/C has been shown to be a promising catalyst for the hydrogenation of phenol to cyclohexanol in aqueous media. nih.gov Bimetallic catalysts, such as Ni-Mo, can exhibit synergistic effects, improving conversion and selectivity. A Ni₃Mo₁@C catalyst, for example, achieved 98.8% conversion of guaiacol (B22219) with 66.8% selectivity to cyclohexanol. mdpi.com

For Dehydrogenation: Palladium and copper-based catalysts are often used for the dehydrogenation of alcohols to ketones. mdpi.comchemrxiv.org

For Selectivity: The catalyst support (e.g., carbon, alumina, titania, zirconia) can also play a critical role. osti.govacs.orgosti.gov Reducible oxide supports like TiO₂ can work synergistically with metal particles (like Pt) to enhance deoxygenation activity at higher temperatures by providing alternative reaction pathways. osti.gov The acidity and pore structure of supports like zeolites can also direct the reaction, for example, by favoring alcohol dehydration over other pathways at the onset of the reaction. osti.gov

Table 2: Examples of Metal Catalysts and Their Applications in Related Conversions

| Catalyst | Reactant | Primary Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Ru/C | Phenol | Cyclohexanol, Cyclohexanone | Hydrogenation | nih.gov |

| Pt/TiO₂ | m-Cresol | 3-Methylcyclohexanol, Toluene | Hydrogenation/Deoxygenation | osti.gov |

| Ni₃Mo₁@C | Guaiacol | Cyclohexanol | Hydrodeoxygenation | mdpi.com |

| Pd/Al₂O₃ | Perhydro-N-ethylcarbazole | N-ethylcarbazole | Dehydrogenation | mdpi.com |

The efficiency of a catalytic process is described by its kinetics (reaction rates) and thermodynamics (energy changes). escholarship.orgnih.gov Kinetic studies measure parameters like reaction rate constants and activation energies (Ea), which quantify how temperature affects the rate. mdpi.com Thermodynamic analysis provides information on the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, offering insight into the energy profile of the reaction pathway. mdpi.com

For catalytic reactions, the turnover frequency (TOF) is a key metric, representing the number of molecules converted per active site per unit of time. chemrxiv.org Comparing the TOF for different reaction steps can explain selectivity. For example, in the hydrogenation of p-cresol (B1678582) over a palladium catalyst, the TOF for hydrogenating the aromatic ring was found to be at least twice that of the subsequent hydrogenation of the ketone (4-methyl-cyclohexanone), explaining why the ketone can be produced with high selectivity under controlled conditions. chemrxiv.org

The Sabatier principle is a core concept in catalysis, stating that the ideal catalyst binds to reactants and intermediates with an intermediate strength—not too strong to prevent product release, and not too weak to be ineffective. frontiersin.org This principle is often visualized using "volcano plots," which correlate catalytic activity with a descriptor like binding energy. frontiersin.org Such analyses are crucial for the rational design of new and improved catalysts for transformations involving compounds like this compound.

Role of Metal Catalysts in Selective Conversions

Reactivity of this compound in Atmospheric Chemistry

Once released into the atmosphere, volatile organic compounds (VOCs) like this compound are subject to degradation by naturally occurring oxidants. The primary daytime oxidant is the hydroxyl radical (OH), while the nitrate (B79036) radical (NO₃) can be significant at night, and chlorine atoms (Cl) can be important in marine or coastal environments. uclm.esresearchgate.net

The primary product from the reaction of a cyclic alcohol like (E)-4-methylcyclohexanol with these oxidants is the corresponding ketone, (E)-4-methylcyclohexanone. copernicus.org This suggests that the main reaction pathway involves the abstraction of the hydrogen atom from the carbon bearing the hydroxyl group.

Table 3: Atmospheric Reaction Rate Coefficients and Lifetimes for Analogous Alcohols

| Reactant Analog | Oxidant | Rate Coefficient (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime (τ) | Reference |

|---|---|---|---|---|

| (E)-4-Methylcyclohexanol | OH radical | (1.87 ± 0.14) x 10⁻¹¹ | 0.6 - 2 days | copernicus.org |

| NO₃ radical | (2.69 ± 0.37) x 10⁻¹⁵ | 7 - 13 days | copernicus.org | |

| Cl atom | (3.70 ± 0.16) x 10⁻¹⁰ | Hours (coastal) to months | copernicus.org | |

| 2-Ethyl-1-hexanol | OH radical | (1.13 ± 0.31) x 10⁻¹¹ | ~1 day | uclm.esresearchgate.net |

| NO₃ radical | (2.93 ± 0.92) x 10⁻¹⁵ | Not specified | uclm.esresearchgate.net | |

| Cl atom | (1.88 ± 0.25) x 10⁻¹⁰ | Not specified | uclm.esresearchgate.net |

Reactions with Hydroxyl Radicals (OH), Nitrate Radicals (NO3), and Chlorine Atoms (Cl)

The gas-phase reactions of this compound with hydroxyl radicals (OH), nitrate radicals (NO3), and chlorine (Cl) atoms are expected to proceed primarily through hydrogen abstraction from the various C-H bonds within the molecule, as well as the O-H bond of the alcohol group. researchgate.netcornell.educopernicus.org The presence of the ethyl group and the cyclic structure influences the rate of these reactions.

Studies on analogous compounds indicate that the reaction with OH radicals is the dominant degradation pathway during the daytime. researchgate.net For instance, the rate coefficient for the reaction of 2-ethyl-1-hexanol with OH radicals has been determined to be (1.13 ± 0.31) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net Similarly, research on (E)-4-methylcyclohexanol shows a rate coefficient of (1.87 ± 0.14) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for its reaction with OH. cornell.educopernicus.org Based on these values, the reactivity of this compound with OH radicals is anticipated to be of a similar magnitude.

The nitrate radical (NO3) is the most significant oxidant during nighttime. researchgate.net The reaction of 2-ethyl-1-hexanol with NO3 radicals has a measured rate coefficient of (2.93 ± 0.92) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. researchgate.net For (E)-4-methylcyclohexanol, the rate coefficient is (2.69 ± 0.37) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. cornell.educopernicus.org These findings suggest that the reaction of this compound with NO3 radicals is relatively slow compared to its reaction with OH radicals.

In coastal or marine environments where chlorine atom concentrations can be significant, the reaction with Cl atoms can also be an important removal pathway for alcohols. copernicus.org The rate coefficient for the reaction of 2-ethyl-1-hexanol with Cl atoms is (1.88 ± 0.25) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, and for (E)-4-methylcyclohexanol, it is (3.70 ± 0.16) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. cornell.educopernicus.orgresearchgate.net These high rate coefficients indicate a rapid reaction with chlorine atoms.

The mechanism for these reactions involves the abstraction of a hydrogen atom by the radical, forming a water molecule (in the case of OH), nitric acid (from NO3), or hydrogen chloride (from Cl), and an alkyl radical. This alkyl radical then undergoes further reactions in the atmosphere, often leading to the formation of carbonyl compounds. researchgate.netcornell.educopernicus.org For cyclic alcohols like cyclohexanol, the primary product of the OH reaction is cyclohexanone. researchgate.net By analogy, 2-ethylcyclohexanone would be an expected product from the atmospheric oxidation of this compound. The products detected in studies of similar saturated alcohols confirm that hydrogen abstraction is the key mechanism, with different sites on the carbon chain being susceptible to attack. researchgate.netcornell.educopernicus.org

Table 1: Estimated Rate Coefficients for the Reaction of this compound with Atmospheric Oxidants at ~298 K Note: These values are estimates based on the reactivity of structurally similar compounds due to the absence of direct experimental data for this compound.

| Oxidant | Estimated Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference Compounds |

| OH | ~(1.1 - 1.9) x 10⁻¹¹ | 2-ethyl-1-hexanol researchgate.net, (E)-4-methylcyclohexanol cornell.educopernicus.org |

| NO₃ | ~(2.7 - 2.9) x 10⁻¹⁵ | 2-ethyl-1-hexanol researchgate.net, (E)-4-methylcyclohexanol cornell.educopernicus.org |

| Cl | ~(1.9 - 3.7) x 10⁻¹⁰ | 2-ethyl-1-hexanol researchgate.net, (E)-4-methylcyclohexanol cornell.educopernicus.org |

Atmospheric Lifetimes and Contribution to Ozone Formation

The atmospheric lifetime of this compound is determined by its reaction rates with the primary atmospheric oxidants. Based on the estimated rate coefficients, the dominant loss process for this compound in the troposphere during the day is its reaction with the OH radical. researchgate.net

The atmospheric lifetime (τ) can be calculated using the following equation: τ = 1 / (k * [Oxidant]) where k is the rate coefficient of the reaction and [Oxidant] is the average concentration of the oxidant in the atmosphere.

Using typical global average concentrations for these oxidants, the estimated atmospheric lifetimes for this compound can be determined. For the reaction with OH radicals (assuming an average concentration of 1 x 10⁶ molecules cm⁻³), the lifetime is expected to be on the order of 15 to 25 hours. researchgate.net The lifetime with respect to reaction with NO3 radicals (assuming an average concentration of 5 x 10⁸ molecules cm⁻³) would be significantly longer, likely on the order of several days. In contrast, in coastal areas with elevated Cl atom concentrations (e.g., 1 x 10⁵ atoms cm⁻³), the lifetime due to reaction with Cl could be reduced to a few hours. cornell.edu

The atmospheric degradation of volatile organic compounds (VOCs) like this compound in the presence of nitrogen oxides (NOx) can contribute to the formation of tropospheric ozone, a key component of photochemical smog. copernicus.org The reaction of the initial alkyl radical with O₂ forms a peroxy radical (RO₂). In a NOx-rich environment, this peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ regenerates a ground-state oxygen atom which then combines with O₂ to produce ozone.

Given its estimated atmospheric lifetime of about a day with respect to OH radicals, this compound has the potential to contribute to local and regional ozone formation. cornell.edu Studies on similar saturated alcohols have concluded that they can contribute to the formation of ozone and other secondary pollutants. cornell.educopernicus.org

Table 2: Estimated Atmospheric Lifetimes of this compound Note: These values are estimates based on the reactivity of structurally similar compounds and typical atmospheric oxidant concentrations.

| Oxidant | Assumed Average Concentration (molecules cm⁻³) | Estimated Atmospheric Lifetime |

| OH | 1 x 10⁶ | ~15 - 25 hours |

| NO₃ | 5 x 10⁸ | ~8 - 9 days |

| Cl | 1 x 10⁵ (in coastal areas) | ~2 - 4 hours |

Applications of 2 Ethylcyclohexanol in Advanced Chemical Research

Role in Complex Organic Molecule and Pharmaceutical Synthesis

2-Ethylcyclohexanol serves as a versatile intermediate and starting material in the synthesis of more complex organic molecules and compounds for the pharmaceutical sector. solubilityofthings.com Its structure, featuring a hydroxyl group on a substituted cyclohexane (B81311) ring, allows it to undergo a variety of chemical transformations, such as oxidation to form 2-ethylcyclohexanone (B1346015) or dehydration to yield corresponding alkenes. solubilityofthings.com These reactions are fundamental steps in constructing larger molecular frameworks.

In pharmaceutical research, derivatives of cyclohexanol (B46403) are crucial building blocks. For instance, substituted cyclohexanols are precursors in the synthesis of drugs like Venlafaxine, an antidepressant. google.com The synthesis pathways often involve the reduction of a corresponding ketone or reactions of cyclohexene (B86901) derivatives to introduce the necessary functional groups. ontosight.ai The catalytic hydrogenation of this compound to produce 2-ethylcyclohexanone is a common industrial method, valued for its scalability and the relative ease of product purification via distillation. This ketone can then be used in further synthetic steps. The strategic use of reactions like hydroboration-oxidation allows for precise control over the regioselectivity and stereochemistry, enabling the synthesis of specific isomers of substituted cyclohexanols, which is critical in the development of complex, multi-step synthetic routes for bioactive molecules. numberanalytics.compearson.com

Utility in Catalysis Studies

The structure of this compound makes it a valuable model compound for fundamental research in catalysis, particularly for investigating how molecular structure influences reaction pathways and rates on catalyst surfaces.

This compound and its direct derivative, 2-ethylcyclohexanone, are utilized to study the effects of substituents in heterogeneous catalysis. Research involving the reaction of 2-methyl and 2-ethyl derivatives of cyclohexanone (B45756) with deuterium, using platinum group metals as catalysts, has provided insights into how the size and position of an alkyl group influence the catalytic process. lookchem.com

Studies on the dehydration of substituted cyclohexanols, including this compound, within zeolite pores (like H-ZSM5) reveal subtle changes in reaction rates and pathways. researchgate.net These changes are attributed to steric effects, where the reaction mechanism can shift depending on the proximity of the alkyl group to the hydroxyl group. For example, while some substituted cyclohexanols undergo dehydration via an E1-type elimination, isomers with substituents closer to the alcohol function, such as cis-2-methylcyclohexanol, show a preference for an E2 pathway. researchgate.net This demonstrates how the ethyl group in this compound can direct the course of a catalytic reaction.

Table 1: Influence of Substituent Position on Dehydration Mechanism of Cyclohexanols

| Compound | Position of Substituent | Predominant Elimination Pathway |

|---|---|---|

| 4-Methylcyclohexanol | 4 | E1 Type |

| cis-2-Methylcyclohexanol | 2 | E2 Type |

Data derived from studies on zeolite-catalyzed dehydration reactions. researchgate.net

The ethyl group on the 2-position of the cyclohexanol ring introduces significant steric hindrance, which affects the molecule's ability to adsorb onto catalytic sites. This steric bulk can slow down reaction kinetics compared to unsubstituted or less-substituted molecules. For example, in transfer hydrogenation studies, this compound showed reduced conversion rates compared to unsubstituted cyclohexanone, a phenomenon attributed to restricted adsorption on the catalyst's active sites.

The presence of bulky substituents is known to decrease catalytic activity in the hydrogenation of aldehydes and ketones. researchgate.net Research on the catalytic transfer hydrogenation of various cyclic ketones over metal oxide catalysts has shown that a methyl substituent in the 2-position creates steric hindrance that leads to lower ketone conversion rates. mdpi.com Similarly, studies on the adsorption of substituted cyclohexanols in zeolite pores have found that molecules with higher steric hindrance exhibit different adsorption thermodynamics. osti.gov The steric influence of substituents can affect how the molecule interacts with the catalyst surface, which is a critical factor in determining both the activity and selectivity of a catalytic process. rsc.orgresearchgate.net

Table 2: Effect of Steric Hindrance on Catalytic Reactions

| Reactant | Observation | Attributed Cause | Reference |

|---|---|---|---|

| This compound | Reduced conversion rates in transfer hydrogenation | Restricted adsorption on catalytic sites due to steric hindrance from the ethyl group | |

| 2-Methylcyclohexanone (B44802) | Lower ketone conversion in catalytic transfer hydrogenation | Steric hindrance for the reduction of the carbonyl group | mdpi.com |

This table summarizes findings on how alkyl substituents impact catalytic performance.

Investigation of Substituent Effects in Heterogeneous Catalysis (e.g., with Platinum Group Metals)

Precursor in Material Science for Developing Novel Polymers and Materials

This compound serves as a precursor in material science, primarily through its oxidation product, 2-ethylhexanoic acid. Metal salts of this acid, known as metal 2-ethylhexanoates, are widely used as metal-organic precursors for creating a variety of advanced materials. researchgate.net These precursors are valuable in the synthesis of binary or multimetallic oxides used in electronics, optics, and catalysis. researchgate.net The "Chimie douce" or soft chemistry approach, including sol-gel processing and metal-organic deposition (MOD), relies on such well-defined molecular precursors to build new materials with tailored properties. researchgate.net

The development of novel polymers and materials with specific properties can be achieved using precursors derived from this compound. For instance, the ability to generate different conjugated polymers with complementary electronic properties from a single, highly processable polymer precursor represents a significant advance in designing organic electronic devices. nih.gov While not directly starting from this compound, this concept highlights the importance of precursor chemistry in material science. The use of metal 2-ethylhexanoates demonstrates a direct link, as these compounds are crucial for fabricating thin films and nanocrystals with applications in coatings and even as X-ray contrast agents. researchgate.netacs.org

Contributions to Bio-oil Upgrading Research

This compound has been identified as a key intermediate in the catalytic hydrodeoxygenation (HDO) of compounds representative of those found in bio-oil. osti.gov Bio-oil, produced from the fast pyrolysis of biomass, is a complex mixture of oxygenated organic compounds that requires upgrading to be used as a fuel. sci-hub.se HDO is a primary method for this upgrading, as it removes oxygen and increases the energy content of the oil. sci-hub.seieabioenergy.com

In studies using model compounds to understand the complex reaction networks of bio-oil upgrading, this compound appears in the HDO pathway of benzofuran (B130515). osti.gov Benzofuran is a model for the oxygen-containing heterocyclic compounds derived from lignin, a major component of biomass. The reaction network involves the hydrogenation of benzofuran's furan (B31954) ring, followed by ring-opening to form 2-ethylphenol (B104991), which is then hydrogenated to this compound before further deoxygenation. osti.gov Research on catalysts for bio-oil upgrading, such as transition metal phosphides, sulfides, and noble metals, often uses such model compounds to probe reaction mechanisms and catalyst performance under conditions relevant to ex-situ catalytic fast pyrolysis. mdpi.comrsc.org The identification of this compound as a stable intermediate provides crucial insight for designing more effective catalysts and processes for converting biomass into high-quality biofuels. osti.govescholarship.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-methylcyclohexene |

| 2-ethylcyclohexanoic acid |

| This compound |

| 2-Ethylcyclohexanone |

| 2-ethylphenol |

| 2-methylcyclohexanol (B165396) |

| 3-methylcyclohexene (B1581247) |

| 4-methylcyclohexanol |

| Benzene |

| Benzofuran |

| cis-2-methylcyclohexanol |

| Cyclohexanol |

| Deuterium |

| Metal 2-ethylhexanoates |

| Phenol (B47542) |

Environmental Fate and Bioremediation Research of 2 Ethylcyclohexanol

Degradation Pathways in Environmental Compartments (Air, Water, Soil)

The transformation and degradation of 2-Ethylcyclohexanol in the environment can occur through various abiotic and biotic processes. These pathways determine the compound's persistence and the nature of any potential transformation products.

In the atmosphere , while specific studies on this compound are limited, the fate of structurally similar compounds provides valuable insights. For instance, the atmospheric degradation of ethylcyclohexane, a related hydrocarbon, is predicted to be relatively rapid, with a calculated half-life of approximately 1.06 days due to indirect photo-oxidation by hydroxyl radicals. oecd.org This suggests that photochemical reactions, driven by sunlight, are likely a significant degradation pathway for this compound in the air. The presence of a hydroxyl group in this compound may influence its reactivity with atmospheric oxidants. Furthermore, this compound has been identified as a volatile organic compound (VOC), indicating its potential to be present in the gas phase where such atmospheric degradation reactions occur. nih.gov

In the soil compartment, the fate of this compound is governed by a combination of volatilization, adsorption, and degradation. ecetoc.org Its volatility suggests it may evaporate from soil surfaces, particularly from moist soils where water can compete for adsorption sites. usda.gov The adsorption of this compound to soil particles, influenced by factors like organic carbon content and clay content, will affect its mobility and availability for degradation. ecetoc.org Abiotic degradation in soil can also occur. One study on the abiotic degradation of polar compounds from weathered petroleum identified the formation of ethylbenzene (B125841) (44%), benzofuran (B130515) (23%), and 2-ethylphenol (B104991) (16%) from this compound, indicating that aromatization and dehydrocyclization are potential transformation pathways. core.ac.uk

The following table summarizes the likely degradation pathways of this compound in different environmental compartments based on available data and studies on related compounds.

| Environmental Compartment | Dominant Degradation Pathway | Key Processes | Potential Transformation Products |

| Air | Photochemical Oxidation | Reaction with hydroxyl radicals | Carbonyls, smaller organic acids |

| Water | Photodegradation, Biodegradation | Indirect photolysis, microbial metabolism | Oxidized and cleaved products |

| Soil | Biodegradation, Abiotic Degradation | Microbial metabolism, aromatization, dehydrocyclization | Ethylbenzene, Benzofuran, 2-Ethylphenol |

Microbial Degradation and Biotransformation Studies

The microbial-mediated breakdown of organic compounds is a critical process in their environmental attenuation. Research in this area for this compound explores the microorganisms capable of its degradation and strategies to enhance this process.

Microorganism-Mediated Degradation Processes

While specific studies focusing exclusively on the microbial degradation of this compound are scarce, research on analogous compounds provides strong evidence for its susceptibility to microbial attack. Microorganisms, including various bacteria and fungi, are known to degrade alicyclic hydrocarbons and their derivatives. ecetoc.org For example, a bacterial consortium isolated from an oil refinery was capable of growing on 2-methylcyclohexanol (B165396), 3-methylcyclohexanol, and 4-methylcyclohexanol, indicating the presence of enzymatic machinery capable of oxidizing the cyclohexane (B81311) ring. ecetoc.org This suggests that similar microorganisms could likely utilize this compound as a carbon and energy source.

The initial step in the aerobic microbial degradation of cyclic alkanes typically involves the introduction of an oxygen atom by monooxygenase or dioxygenase enzymes, leading to the formation of an alcohol. epa.gov Since this compound is already an alcohol, subsequent microbial oxidation could lead to the formation of the corresponding ketone, 2-ethylcyclohexanone (B1346015), followed by ring cleavage. The degradation of the related compound 2-ethyl cyclopentanone (B42830) has been observed to produce 2-ethyl cyclopentanol, indicating that the reduction of the ketone is also a possible biotransformation pathway. chemicalbook.com

Both aerobic and anaerobic degradation pathways are conceivable for this compound. Aerobic degradation is generally faster and more complete for many hydrocarbons. epa.gov Anaerobic degradation of cyclic hydrocarbons is also known to occur, often through different biochemical pathways, and may be relevant in anoxic environments like saturated soils and sediments. nih.govpearson.com Fungi, particularly ligninolytic fungi, possess powerful extracellular enzymes that can degrade a wide range of complex organic compounds and could also play a role in the degradation of this compound. basf.com

Biostimulation and Bioaugmentation Strategies

In situations where the natural attenuation of this compound is insufficient, bioremediation strategies such as biostimulation and bioaugmentation can be employed to enhance its removal from contaminated environments. core.ac.ukfishersci.fr

Biostimulation involves the addition of nutrients (such as nitrogen and phosphorus), electron acceptors (like oxygen), or other growth-limiting substances to stimulate the activity of the indigenous microbial populations capable of degrading the contaminant. fishersci.fr For a contaminant like this compound, ensuring aerobic conditions through methods like bioventing or air sparging could significantly enhance its degradation rate by aerobic microorganisms. The addition of a more readily degradable carbon source could also potentially stimulate the co-metabolism of this compound.

Bioaugmentation , on the other hand, is the introduction of specific, pre-selected microorganisms or microbial consortia with a known capability to degrade the target contaminant into the contaminated site. solubilityofthings.comfishersci.fr While no commercial microbial products are specifically marketed for this compound degradation, it is plausible that microbial strains isolated from hydrocarbon-contaminated sites and demonstrated to degrade related alicyclic alcohols could be effective. The success of bioaugmentation depends on the ability of the introduced microorganisms to survive and compete with the native microbial community. fishersci.fr

The table below outlines potential bioremediation strategies for this compound.

| Strategy | Description | Key Considerations |

| Biostimulation | Enhancement of indigenous microbial activity by adding nutrients and/or electron acceptors. | Site-specific conditions (pH, temperature, nutrient levels), ensuring adequate mixing and distribution of amendments. |

| Bioaugmentation | Introduction of specific microorganisms with degradative capabilities. | Survival and activity of introduced strains, competition with indigenous microorganisms, potential for horizontal gene transfer. |

Assessment of Environmental Persistence and Transport

The environmental persistence and transport of a chemical determine its potential for widespread contamination and long-term ecological impact. For this compound, these properties are influenced by its physicochemical characteristics and its interactions with different environmental media.

The persistence of this compound in the environment is a function of its resistance to degradation. While data is limited, the information on its abiotic and biotic degradation pathways suggests that it is not expected to be highly persistent under conditions favorable for microbial activity and photochemical reactions. A safety data sheet for this compound states that it is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). chemicalbook.com However, in environments where degradation processes are slow, such as in anoxic subsurface soils, its persistence could be significantly longer.

The transport of this compound between environmental compartments is largely governed by its volatility and its partitioning behavior between air, water, and soil. The compound's vapor pressure and Henry's Law constant would dictate its tendency to volatilize from water and soil into the atmosphere. The safety data sheet for the related compound, 2-methylcyclohexanol, indicates it will likely be mobile in the environment due to its volatility. fishersci.fr

The octanol-water partition coefficient (log Kow) is a key parameter for assessing a chemical's tendency to bioaccumulate in organisms and adsorb to organic matter in soil and sediment. The reported log Pow for this compound is 2.583. chemicalbook.com This value suggests a moderate potential for bioaccumulation in aquatic organisms and for adsorption to soil and sediment. chemicalbook.com The moderate adsorption to soil indicates that this compound could have some mobility in the subsurface and potentially leach into groundwater, although this would be counteracted by its potential for volatilization and biodegradation. ecetoc.org

The following table summarizes the key parameters related to the environmental persistence and transport of this compound.

| Parameter | Value/Indication | Implication |

| Persistence | Not considered PBT or vPvB chemicalbook.com | Likely to degrade under favorable conditions, but may persist in certain environments. |

| Volatility | Expected to be volatile | Can be transported in the atmosphere; volatilization is a key removal mechanism from soil and water. |

| Log Kow | 2.583 chemicalbook.com | Moderate potential for bioaccumulation and adsorption to soil/sediment. |

| Mobility in Soil | Moderate | Potential for leaching to groundwater, balanced by adsorption and volatilization. |

Toxicological Research and Mechanisms of Action of 2 Ethylcyclohexanol

Hazard Identification and Classification in Research Contexts

In research settings, 2-Ethylcyclohexanol is classified primarily based on its potential to cause serious eye damage. nih.govsigmaaldrich.cnechemi.comnih.gov According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is categorized as Eye Damage/Irritation Category 1. nih.govsigmaaldrich.cn This classification is supported by aggregated GHS information from multiple notifications to the European Chemicals Agency (ECHA) C&L Inventory, which consistently identifies the substance as causing serious eye damage. nih.govnih.gov

The hazard identification is communicated through specific pictograms, signal words, and hazard statements. The assigned pictogram is "Corrosion" (GHS05), and the signal word is "Danger". nih.govsigmaaldrich.cn The corresponding hazard statement is H318: "Causes serious eye damage". nih.govsigmaaldrich.cnechemi.com Precautionary statements are also provided to ensure safe handling in a laboratory environment. nih.govechemi.com

While the primary hazard is to the eyes, some sources also classify this compound as a combustible solid or liquid. sigmaaldrich.cnlakeland.edu It is important to note that for many other toxicological endpoints, such as acute toxicity, skin corrosion/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity, data is often listed as "no data available" or not classified. chemicalbook.com This indicates a lack of thorough investigation into these specific toxicological properties. chemicalbook.com

GHS Classification for this compound

| Classification | Category | Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|---|

| Serious Eye Damage/Eye Irritation | 1 | Corrosion (GHS05) | Danger | H318: Causes serious eye damage |

| Flammable Liquids | 4 | None | Warning | H227: Combustible liquid |

Mechanisms of Toxicity Associated with Related Cyclohexanol (B46403) Derivatives

The toxicological mechanisms of this compound are not extensively studied on their own. However, insights can be drawn from research on related cyclohexanol derivatives. The toxicity of these compounds often relates to their physical and chemical properties and how they are metabolized in the body.

For instance, cyclohexanol and its derivatives can be absorbed through inhalation, ingestion, and dermal contact. cdc.govinchem.org Once absorbed, they can cause a range of effects. Acute exposure to high concentrations of cyclohexanol vapor can lead to central nervous system depression, with symptoms like headaches. cdc.govinchem.org Dermal contact can result in skin irritation. cdc.govinchem.org

Studies on various cyclohexanol derivatives have revealed different toxicological profiles. For example, 2-methylcyclohexanol (B165396) is classified as harmful if swallowed or inhaled and causes serious eye irritation. lakeland.edufishersci.fr The toxicity of some derivatives is linked to their metabolism. Cyclohexane (B81311), a precursor to cyclohexanol, is metabolized in the body to cyclohexanol and then to cyclohexanone (B45756), which are then conjugated and excreted. epa.gov The accumulation of these metabolites can contribute to toxicity. epa.gov

Certain cyclohexanol derivatives have been investigated for their effects on specific biological systems. For example, some alkyl-substituted cyclohexanols have been shown to have weak estrogenic activity in in-vitro assays with rainbow trout liver cells. nih.gov This activity is dependent on the length and branching of the alkyl chain. nih.gov The biotransformation of these compounds can also influence their toxicity, as metabolites may have different biological activities than the parent compound. nih.gov

Research on a novel cyclohexenone derivative highlighted potential cardiotoxicity mediated by the inhibition of cyclooxygenase (Cox-II) in the kidney, leading to fluid retention and increased blood pressure. mdpi.comnih.gov This suggests that some cyclohexanol-related structures can interfere with prostaglandin (B15479496) synthesis, which plays a role in regulating renal function and cardiovascular health. mdpi.comnih.gov Additionally, some cyclohexanol derivatives have been associated with liver toxicity. mdpi.comnih.gov

It is important to note that the toxicity of cyclohexanol derivatives can vary significantly based on their specific chemical structure, including the nature and position of substituent groups on the cyclohexanol ring. ontosight.aiontosight.ai

Advanced Toxicological Studies and Risk Assessment Methodologies

Advanced toxicological studies for this compound are limited. However, the framework for conducting such assessments and the methodologies applied to related compounds provide a roadmap for future research.

Advanced Toxicological Studies

In Vitro Studies: In vitro methods are increasingly used to assess the toxicity of chemicals while reducing the need for animal testing. For related compounds like cannabimimetic cyclohexylphenols, in vitro assays using human-derived cell lines (e.g., HepG2 liver cells and TR146 buccal cells) have been employed to study cytotoxic and genotoxic effects. nih.gov These studies can investigate mechanisms such as interference with protein synthesis, membrane damage, and DNA damage. nih.gov

Genotoxicity Assays: To evaluate the potential for a substance to cause genetic mutations, a battery of genotoxicity tests is typically used. These can include the Salmonella/microsome assay (Ames test) to detect gene mutations and in vitro micronucleus tests to identify chromosomal damage. nih.gov For instance, the synthetic cannabinoid CP-47,497-C8, a cyclohexanol derivative, tested negative for gene mutations but positive for inducing chromosomal damage in cell lines. nih.gov

Developmental and Reproductive Toxicity (DART) Studies: These studies are crucial for assessing the potential of a substance to interfere with reproduction and development. criver.com For cyclohexanol, a study in mice indicated adverse effects on postnatal growth when exposure was continuous. healthcouncil.nl However, a lack of comprehensive data has led to recommendations for further testing. healthcouncil.nl

Metabolic Profiling: Techniques like gas chromatography-mass spectrometry (GC-MS) can be used to analyze the metabolic fate of a compound in organisms, which is crucial for understanding its toxicokinetics and potential for bioaccumulation. phcog.com

Risk Assessment Methodologies

Chemical risk assessment is a systematic process that involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. chemsafetypro.com

Hazard Characterization: This step involves identifying the intrinsic hazardous properties of a chemical. chemsafetypro.com For this compound, the primary identified hazard is serious eye damage. nih.govechemi.com

Dose-Response Assessment: This involves determining the relationship between the dose of a substance and the incidence of an adverse effect. chemsafetypro.com This is often expressed as a No-Observed-Adverse-Effect Level (NOAEL) or a Lowest-Observed-Adverse-Effect Level (LOAEL) from animal studies. For many cyclohexanol derivatives, specific dose-response data is not readily available. chemicalbook.com

Exposure Assessment: This step evaluates the extent of human or environmental exposure to a chemical. chemsafetypro.com

Risk Characterization: This final step integrates the information from the previous steps to estimate the probability and severity of adverse effects in exposed populations. chemsafetypro.com

For chemicals with limited toxicological data, such as this compound, a tiered approach to risk assessment is often employed. This may start with a qualitative assessment and the use of data from structurally similar compounds (read-across) to fill data gaps. santos.com Provisional Peer-Reviewed Toxicity Values (PPRTVs) can also be developed by regulatory bodies like the U.S. EPA to provide toxicity values for chemicals that lack a comprehensive toxicological database. epa.gov

Analytical Techniques for Characterization and Quantification of 2 Ethylcyclohexanol

Spectroscopic Methods (e.g., NMR, IR, Raman Spectroscopy)

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Ethylcyclohexanol. These methods probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and molecular arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound. nih.gov ¹H NMR provides information about the chemical environment of the hydrogen atoms, while ¹³C NMR details the carbon skeleton. nih.gov For instance, in one study, the ¹H NMR spectrum of cis-2-ethylcyclohexanol showed a triplet at 0.92 ppm corresponding to the methyl protons and a multiplet at 3.92 ppm for the proton attached to the carbon bearing the hydroxyl group. cdnsciencepub.com The trans-isomer exhibited a corresponding multiplet at 3.15 ppm. cdnsciencepub.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. This compound exhibits a characteristic broad absorption band in the region of 3300-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, indicating hydrogen bonding. openstax.org A strong C-O stretching absorption is also observed around 1050 cm⁻¹. openstax.orgnih.gov The vapor phase IR spectrum has also been documented. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound has been recorded and is available in spectral databases. nih.govspectrabase.com

Interactive Data Table: Spectroscopic Data for this compound Isomers

| Isomer | Technique | Key Signal (ppm or cm⁻¹) | Assignment |

| cis-2-Ethylcyclohexanol | ¹H NMR | 0.92 (t) | -CH₃ |

| 3.92 (m) | -CH(OH) | ||

| IR | 3625, 3480 | O-H stretch | |

| trans-2-Ethylcyclohexanol | ¹H NMR | 0.87 (t) | -CH₃ |

| 3.15 (m) | -CH(OH) | ||

| IR | 3640, 3440 | O-H stretch |

Data sourced from research on the horse liver alcohol dehydrogenase-catalyzed reductions of 2-alkylcyclohexanones. cdnsciencepub.com

Chromatographic Techniques (e.g., GC, GC-MS, MPLC)

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification. These techniques are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.